molecular formula C24H32O6P2 B1339545 9,10-Bis(diethylphosphonomethyl)anthracene CAS No. 60974-92-7

9,10-Bis(diethylphosphonomethyl)anthracene

Cat. No.: B1339545
CAS No.: 60974-92-7
M. Wt: 478.5 g/mol
InChI Key: PKLFGXZSNISEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

It is used in the synthesis of compounds with imaging applications , suggesting that it may interact with its targets to produce detectable signals or changes in cellular processes.

Result of Action

Its use in the synthesis of compounds for imaging applications suggests that it may induce detectable changes in cellular processes .

Preparation Methods

The synthesis of 9,10-Bis(diethylphosphonomethyl)anthracene typically involves the reaction of anthracene with diethylphosphonomethyl reagents. The reaction conditions often include the use of solvents like toluene and specific catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high purity and yield.

Chemical Reactions Analysis

9,10-Bis(diethylphosphonomethyl)anthracene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce various phosphonate esters .

Scientific Research Applications

9,10-Bis(diethylphosphonomethyl)anthracene has several scientific research applications, including:

Comparison with Similar Compounds

9,10-Bis(diethylphosphonomethyl)anthracene can be compared with other similar compounds, such as:

    Anthracene derivatives: These compounds share the anthracene core structure but differ in their functional groups.

    Phosphonate esters: These compounds contain phosphonate groups similar to this compound but may have different core structures.

The uniqueness of this compound lies in its combination of the anthracene core with diethylphosphonomethyl groups, which imparts specific chemical and physical properties useful in imaging and other applications.

Properties

IUPAC Name

9,10-bis(diethoxyphosphorylmethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6P2/c1-5-27-31(25,28-6-2)17-23-19-13-9-11-15-21(19)24(22-16-12-10-14-20(22)23)18-32(26,29-7-3)30-8-4/h9-16H,5-8,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLFGXZSNISEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583047
Record name Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60974-92-7
Record name Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Bis(diethylphosphonomethyl)anthracene
Reactant of Route 2
Reactant of Route 2
9,10-Bis(diethylphosphonomethyl)anthracene
Reactant of Route 3
Reactant of Route 3
9,10-Bis(diethylphosphonomethyl)anthracene
Reactant of Route 4
Reactant of Route 4
9,10-Bis(diethylphosphonomethyl)anthracene
Reactant of Route 5
Reactant of Route 5
9,10-Bis(diethylphosphonomethyl)anthracene
Reactant of Route 6
Reactant of Route 6
9,10-Bis(diethylphosphonomethyl)anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.